molecular formula C11H12ClNO2 B2463353 Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate CAS No. 1697351-29-3

Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate

Cat. No.: B2463353
CAS No.: 1697351-29-3
M. Wt: 225.67
InChI Key: LTJBDBPBZSHZJY-UHFFFAOYSA-N
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Description

Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO2. It is known for its unique structure, which includes a cyclopropane ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate typically involves the reaction of 4-chloroaniline with cyclopropanecarboxylic acid derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst, followed by the reaction with 4-chloroaniline under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and amination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 1-(4-chloroanilino)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-10(14)11(6-7-11)13-9-4-2-8(12)3-5-9/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJBDBPBZSHZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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